![molecular formula C20H18INO B15175955 1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide CAS No. 6276-50-2](/img/structure/B15175955.png)
1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 36402 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 36402 involves several steps, starting with the preparation of the necessary precursors. The exact synthetic route can vary, but it typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations occur. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to maximize yield and purity.
Industrial Production Methods: In an industrial setting, the production of NSC 36402 is scaled up from laboratory methods. This involves using larger reactors and more efficient processes to produce the compound in bulk. The industrial production methods focus on cost-effectiveness, safety, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: NSC 36402 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving NSC 36402 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired outcomes.
Major Products: The major products formed from the reactions of NSC 36402 depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in further applications or studies.
Scientific Research Applications
NSC 36402 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its use in drug development. In medicine, NSC 36402 is investigated for its therapeutic potential in treating different diseases. In industry, it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 36402 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, which are studied to understand the compound’s effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
NSC 36402 is compared with other similar compounds to highlight its unique properties and potential advantages. Similar compounds include those with similar chemical structures or functional groups. The comparison focuses on the differences in reactivity, stability, and applications, providing insights into why NSC 36402 may be preferred in certain contexts.
List of Similar Compounds:- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
These compounds share some similarities with NSC 36402 but also have distinct properties that make them suitable for different applications.
Properties
CAS No. |
6276-50-2 |
---|---|
Molecular Formula |
C20H18INO |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
2-(4-methylpyridin-1-ium-1-yl)-1-(4-phenylphenyl)ethanone;iodide |
InChI |
InChI=1S/C20H18NO.HI/c1-16-11-13-21(14-12-16)15-20(22)19-9-7-18(8-10-19)17-5-3-2-4-6-17;/h2-14H,15H2,1H3;1H/q+1;/p-1 |
InChI Key |
QCMPJMYRFJRWAB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.